![molecular formula C19H17ClN2O4S2 B2504662 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate CAS No. 1396811-01-0](/img/structure/B2504662.png)
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol” is a heterocyclic compound . It has a molecular weight of 240.71 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of “1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol” is “1-(4-chloro-1,3-benzothiazol-2-yl)-3-azetidinol” and its InChI code is "1S/C10H9ClN2OS/c11-7-2-1-3-8-9(7)12-10(15-8)13-4-6(14)5-13/h1-3,6,14H,4-5H2" .Physical And Chemical Properties Analysis
The compound “1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol” is solid in its physical form .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate and its derivatives have been extensively studied for their antimicrobial properties. A range of compounds synthesized using this chemical structure have demonstrated significant antibacterial and antifungal activities. For instance, Shah et al. (2014) synthesized a series of phenyl sulfonyl pyrazoline derivatives, testing them for their antimicrobial effects, which showed promising results (Shah et al., 2014). Similarly, Prajapati et al. (2014) created novel azetidinones, revealing their effectiveness against a range of bacterial and fungal strains (Prajapati & Thakur, 2014).
Antimicrobial Agent Development
B'Bhatt and Sharma (2017) developed a series of thiazolidin-4-one derivatives, showcasing their potential as antimicrobial agents against various bacterial strains, including Mycobacterium tuberculosis, and fungal strains like Candida albicans (B'Bhatt & Sharma, 2017). Naik and Desai (2006) explored the rapid synthesis of heterocyclic Schiff bases and azetidinones under microwave irradiation, noting their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli (Naik & Desai, 2006).
Pharmacological Investigations
Research by ArockiaBabu et al. (2009) and Mistry and Desai (2006) involved the synthesis of azetidin-2-one derivatives with a focus on their pharmacological properties, particularly as COX-2 inhibitors, showcasing their potential in medical applications (ArockiaBabu, Shukla, & Kaskhedikar, 2009); (Mistry & Desai, 2006).
Antiviral and Anticancer Research
The compound has also been a part of antiviral and anticancer research. For example, Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives, noting some compounds' anti-tobacco mosaic virus activity (Chen et al., 2010). Hussein et al. (2020) synthesized thiazolidinone and azetidinone analogues, assessing their activity against multidrug-resistant strains and cancer cell lines, emphasizing their potential in developing novel therapeutic agents (Hussein et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with a benzothiazole moiety are known to have diverse biological activities . They often target enzymes or receptors in the body, but the specific target would depend on the exact structure of the compound.
Biochemical Pathways
Benzothiazole derivatives have been found to affect various biochemical pathways. For instance, some have anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins .
Propiedades
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(benzenesulfonyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c20-15-7-4-8-16-18(15)21-19(27-16)22-11-13(12-22)26-17(23)9-10-28(24,25)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCLZOKIRYDTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)
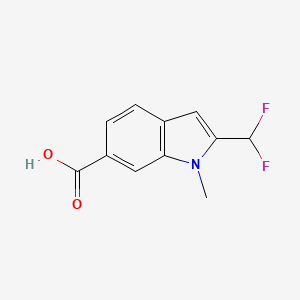
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)
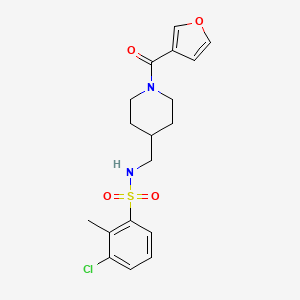
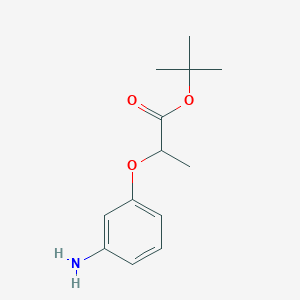
![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)
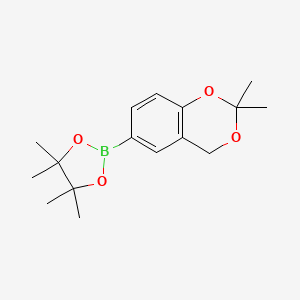

![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)
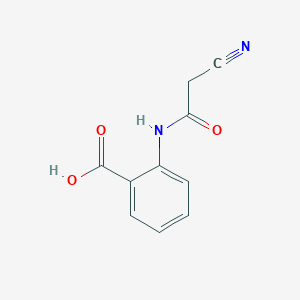

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)